molecular formula C21H22ClN3O4 B2987328 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323501-73-0

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No. B2987328
M. Wt: 415.87
InChI Key: DEAMGTUKBSWLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C21H22ClN3O4 and a molecular weight of 415.87. The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The molecular structure of this compound includes a Trimethoxyphenyl (TMP) group, which is prominently present in the molecular structures of various research studies . This group has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Structural and Optical Properties

Research on quinoline derivatives, such as those similar to 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, has explored their structural and optical properties. For example, studies have been conducted on the structural and optical characteristics of thin films made from quinoline derivatives, revealing that these compounds are polycrystalline in their synthesized powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These materials have shown promising applications in optics and electronics due to their specific absorption parameters and electron transition properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Quinoline derivatives have also been investigated for their potential in photovoltaic applications. Research on thin films of these compounds, deposited using thermal evaporation techniques, has demonstrated their ability to act as efficient layers in organic–inorganic photodiode fabrication. These studies highlight the photovoltaic properties of quinoline derivatives and their suitability for use in devices that exhibit rectification behavior and photovoltaic properties under illumination, which is crucial for the development of new types of photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biochemical and Pharmacological Research

In the realm of biochemical and pharmacological research, certain quinoline derivatives have been optimized as inhibitors of Src kinase activity, demonstrating significant potential in cancer research. These compounds have been found to inhibit Src kinase activity effectively, making them valuable for studying cancer cell proliferation and signaling pathways. The development and optimization of these inhibitors could lead to advancements in cancer therapy and the understanding of tumor growth mechanisms (Boschelli et al., 2001).

Corrosion Inhibition

Additionally, novel quinoline derivatives have been evaluated as green corrosion inhibitors for metals in acidic mediums. These studies involve electrochemical assays, SEM, AFM, and XPS analyses to understand how quinoline derivatives interact with metal surfaces to prevent corrosion. The research indicates that these compounds can serve as effective corrosion inhibitors, which is crucial for protecting materials in industrial applications (Singh, Srivastava, & Quraishi, 2016).

properties

IUPAC Name

6-ethoxy-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-5-28-15-6-7-17-16(10-15)20(13(11-22)12-23-17)24-14-8-18(25-2)21(27-4)19(9-14)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAMGTUKBSWLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.